3-Mercapto-2-methylpenta-1-ol

Description

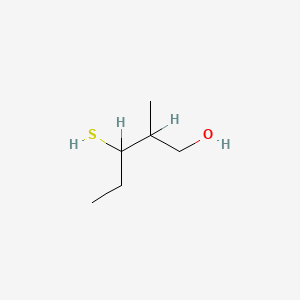

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-sulfanylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABNNYNSJFKZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870267 | |

| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; onion like aroma | |

| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

50.00 °C. @ 0.50 mm Hg | |

| Record name | 3-Mercapto-2-methylpentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | 3-Mercapto-2-methylpentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.985-0.995 | |

| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

227456-27-1 | |

| Record name | 3-Mercapto-2-methylpentan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-methylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercapto-2-methyl-pentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentanol, 3-mercapto-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-METHYLPENTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XRY329G5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-2-methylpentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-2-methylpentan-1-ol is a potent, sulfur-containing organic compound of significant interest due to its distinct sensory characteristics and presence in various natural products, notably onions. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, common synthetic and analytical methodologies, and its known biological interactions, particularly its role in olfaction. The information is intended to serve as a foundational resource for researchers in flavor chemistry, sensory science, and drug development exploring the unique attributes of this molecule.

Chemical and Physical Properties

3-Mercapto-2-methylpentan-1-ol is a clear, colorless to light yellow liquid with a characteristic onion or leek-like aroma.[1][2][3] Its flavor profile is highly dependent on concentration, presenting as a pleasant, meaty, and broth-like scent at low concentrations (around 0.5 ppb) and becoming more sulfuric at higher levels.[1][4][5] The racemic mixture comprises four diastereoisomers.[6]

Table 1: Chemical and Physical Properties of 3-Mercapto-2-methylpentan-1-ol

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-3-sulfanylpentan-1-ol | [2] |

| Synonyms | 3-Mercapto-2-methylpentanol, 1-Pentanol, 3-mercapto-2-methyl- | [2] |

| CAS Number | 227456-27-1 | [2] |

| Molecular Formula | C₆H₁₄OS | [2][7] |

| Molecular Weight | 134.24 g/mol | [2] |

| Boiling Point | 205.0 ± 23.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 77.8 ± 22.6 °C | [1] |

| Refractive Index | 1.472 | [1] |

| Water Solubility | Slightly soluble | [1] |

| Vapor Pressure | 0.0612 mmHg at 25°C | [1] |

| SMILES | CCC(C(C)CO)S | [2][8] |

| InChI | InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | [2][8] |

| InChIKey | HABNNYNSJFKZFE-UHFFFAOYSA-N | [2][8] |

Chemical Structure

3-Mercapto-2-methylpentan-1-ol is a primary alcohol and a thiol, with a chiral center at the second and third carbon atoms, leading to the possibility of four stereoisomers. The structure consists of a five-carbon pentanol backbone with a methyl group at the second carbon and a thiol group at the third carbon.

Experimental Protocols

Synthesis of 3-Mercapto-2-methylpentan-1-ol

A common synthetic route involves a two-step process starting from the corresponding α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[9][10]

Step 1: Thioacetic Acid Addition Thioacetic acid is added to 2-methyl-2-pentenal. This reaction proceeds via a Michael addition, where the sulfur atom of the thioacetic acid acts as a nucleophile, attacking the β-carbon of the unsaturated aldehyde.

Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄) The resulting thioester is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[9] This step reduces the aldehyde group to a primary alcohol, yielding 3-mercapto-2-methylpentan-1-ol.

Another reported method involves the reduction of 3-acetylthio-2-methylpentanal, which is synthesized through an aldol condensation of propanal followed by the addition of thioacetic acid.[4] The subsequent reduction of the thioester to the thiol alcohol can be achieved using sodium borohydride (NaBH₄) in an aqueous medium at low temperatures (0–5°C), followed by acidification.[4]

Analysis by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a key analytical technique used to identify and characterize potent aroma compounds like 3-mercapto-2-methylpentan-1-ol, particularly in complex matrices such as food.[4]

Methodology:

-

Sample Preparation: Volatile compounds are extracted from the sample, often using headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or a flame photometric detector) for compound identification and quantification.

-

Olfactory Detection: The other stream is directed to an olfactory detection port (ODP), where a trained sensory panelist sniffs the effluent and records the odor character and intensity of the eluting compounds.

-

Data Correlation: The data from the chemical detector (chromatogram) and the sensory panelist (aromagram) are correlated to link specific chemical compounds to their perceived odors.

Biological Significance and Signaling Pathways

Interaction with Olfactory Receptor OR2M3

3-Mercapto-2-methylpentan-1-ol is a potent odorant that is specifically recognized by the human olfactory receptor OR2M3.[4] This interaction is highly specific, and the binding of the odorant to this G-protein-coupled receptor (GPCR) initiates a signal transduction cascade.[4] This leads to the generation of an electrical signal that is transmitted to the brain and perceived as the characteristic onion-like aroma.[4] The high specificity of OR2M3 for this compound suggests a specialized role in the detection of this key food odorant.[4]

Proposed Biosynthesis in Onions

The formation of 3-mercapto-2-methylpentan-1-ol in onions is believed to occur through a multi-step pathway.[4] It is suggested to be formed from the reduction of the intermediate, 3-mercapto-2-methylpentanal.[4][5][11] This aldehyde is thought to arise from the Michael addition of a sulfur-containing compound, such as hydrogen sulfide, to 2-methyl-2-pentenal, which is an aldol condensation product of propanal.[4][10] The concentration of 3-mercapto-2-methylpentan-1-ol can significantly increase when onions are cooked, suggesting the thermal formation from precursors developed during the cutting and storage of raw onions.[3][4]

Safety and Handling

3-Mercapto-2-methylpentan-1-ol is classified as harmful if swallowed.[1][2] It is recommended to handle this chemical in a well-ventilated area, wearing suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Conclusion

3-Mercapto-2-methylpentan-1-ol is a fascinating molecule with a significant impact on the flavor and aroma of various foods, most notably onions. Its unique sensory properties are a direct result of its specific chemical structure and its highly selective interaction with the human olfactory system. A thorough understanding of its chemical properties, synthesis, and biological activity is crucial for researchers in the fields of food science, flavor chemistry, and sensory perception. This guide provides a consolidated resource to facilitate further investigation and application of this potent aroma compound.

References

- 1. echemi.com [echemi.com]

- 2. 3-Mercapto-2-methylpentan-1-ol | C6H14OS | CID 6430888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-mercapto-2-methyl pentanol, 227456-27-1 [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of 3-Mercapto-2-methylpentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 3-Mercapto-2-methylpentan-1-ol, a potent aroma compound with significant interest in the food and flavor industry. This document details the initial identification of this thiol in both thermally processed flavors and raw onions, outlining the key analytical techniques employed for its isolation and structural elucidation. Furthermore, this guide presents detailed experimental protocols for its extraction from natural sources and a common synthetic pathway. Comprehensive quantitative data on its sensory thresholds and concentrations in various foodstuffs are summarized. Finally, the proposed biogenetic formation pathway of 3-Mercapto-2-methylpentan-1-ol is illustrated, providing a complete technical resource for researchers in the field.

Introduction

3-Mercapto-2-methylpentan-1-ol is a sulfur-containing organic compound that has garnered considerable attention for its potent and complex aroma profile. First identified in complex thermally processed flavors and subsequently isolated from raw onions, this molecule is a key contributor to the characteristic scent of many food products.[1][2] Its aroma is highly concentration-dependent, ranging from a pleasant, savory, meat broth-like, and oniony scent at low concentrations (around 0.5 ppb) to a more sulfuric and unpleasant odor at higher levels.[2][3] This dual characteristic makes it a fascinating target for flavor chemists and sensory scientists. The study of 3-Mercapto-2-methylpentan-1-ol is also significant in understanding flavor development during food processing, as its concentration can increase substantially upon cooking.[4] This guide aims to provide a comprehensive technical overview of the discovery, isolation, synthesis, and characterization of this impactful aroma compound.

Discovery and Initial Identification

The discovery of 3-Mercapto-2-methylpentan-1-ol was a result of analytical investigations into the volatile components of both processed flavors and raw onions.[2] Its initial detection was in a complex, thermally processed flavor, with its subsequent isolation and confirmation from raw onions solidifying its importance as a naturally occurring aroma compound.[2] The primary analytical technique that enabled its identification was Gas Chromatography-Olfactometry (GC-O), a powerful method that combines the separation capabilities of gas chromatography with human sensory perception, allowing for the pinpointing of potent odorants in a complex mixture.[4]

The chemical structure of this novel compound was elucidated using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The identity was then definitively confirmed through the chemical synthesis of the proposed structure and comparison of its analytical and sensory data with the isolated natural compound.[2]

Physicochemical and Sensory Properties

Physicochemical Data

A summary of the key physicochemical properties of 3-Mercapto-2-methylpentan-1-ol is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄OS |

| Molecular Weight | 134.24 g/mol |

| CAS Number | 227456-27-1 |

| Appearance | Colorless liquid |

| Odor | Meaty, sweaty, onion-like |

| Boiling Point | 76-78 °C at 10 mmHg |

Data sourced from publicly available chemical databases.

Sensory Data

The sensory perception of 3-Mercapto-2-methylpentan-1-ol is highly dependent on its concentration. The following table summarizes its reported odor thresholds and descriptors at various concentrations.

| Concentration | Odor Descriptor(s) | Odor Threshold (in water) |

| 0.5 ppb | Pleasant, meat broth, sweaty, onion, leek-like | 0.03 µg/L |

| High Concentrations | Sulfuric, unpleasant | - |

Data sourced from multiple sensory evaluation studies.[2][3]

Experimental Protocols

Isolation from Natural Sources (Onions)

A common method for the extraction and isolation of volatile sulfur compounds like 3-Mercapto-2-methylpentan-1-ol from onions is Simultaneous Distillation-Extraction (SDE).

Protocol: Simultaneous Distillation-Extraction (SDE) of Onion Volatiles

-

Sample Preparation: Homogenize fresh onions in water to create a slurry.

-

Enzymatic Hydrolysis (Optional but Recommended): Incubate the onion slurry in the dark at 30-40°C for 1.5-2.5 hours to enhance the release of volatile compounds through enzymatic action.[5]

-

SDE Apparatus Setup: Assemble the SDE apparatus with a flask containing the onion slurry, a heating mantle, a condenser, and a collection flask containing a suitable organic solvent (e.g., dichloromethane).

-

Extraction: Heat the onion slurry to boiling while simultaneously refluxing the extraction solvent. The steam and volatile compounds from the onion slurry are condensed and mixed with the solvent, allowing for the extraction of the volatiles. Continue the process for 1.5-2.5 hours.[5]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Carefully concentrate the extract under a gentle stream of nitrogen to a small volume.

-

Fractionation (Optional): The concentrated extract can be further purified by column chromatography on silica gel to isolate fractions containing the target compound.

Experimental Workflow for Isolation from Onions

Caption: Workflow for the isolation of 3-Mercapto-2-methylpentan-1-ol from onions.

Chemical Synthesis

A common synthetic route to 3-Mercapto-2-methylpentan-1-ol involves the reduction of a thioester precursor.[4]

Protocol: Synthesis via Reduction of 3-Acetylthio-2-methylpentanal

-

Synthesis of 3-Acetylthio-2-methylpentanal: This precursor is typically synthesized through an aldol condensation of propanal, followed by the addition of thioacetic acid.

-

Reduction to the Thiol:

-

Dissolve 3-Acetylthio-2-methylpentanal in an aqueous medium.

-

Cool the solution to 0–5°C in an ice bath.

-

Slowly add a solution of sodium borohydride (NaBH₄) while maintaining the low temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to quench the excess reducing agent and hydrolyze any borate esters.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-Mercapto-2-methylpentan-1-ol.

-

Synthetic Pathway

Caption: Synthetic route to 3-Mercapto-2-methylpentan-1-ol.

Analytical Characterization

Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC-O is instrumental in identifying the aroma-active compounds in a sample, while GC-MS provides structural information for identification.

Typical GC-MS Parameters for Volatile Sulfur Compound Analysis:

| Parameter | Typical Setting |

| Column | DB-WAX or equivalent polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 5°C/min to 220°C, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line | 230 °C |

| Ion Source Temp | 200 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of the molecule.

¹H and ¹³C NMR Spectral Data (Predicted):

¹H NMR (Predicted, in CDCl₃):

-

δ 0.95 (t, 3H, J=7.4 Hz, -CH₂CH₃)

-

δ 1.01 (d, 3H, J=7.0 Hz, -CH(CH₃)CH₂OH)

-

δ 1.45-1.65 (m, 2H, -CH₂CH₃)

-

δ 1.80-1.95 (m, 1H, -CH(CH₃)CH₂OH)

-

δ 2.85-2.95 (m, 1H, -CH(SH)-)

-

δ 3.60-3.75 (m, 2H, -CH₂OH)

-

SH proton signal is often broad and its chemical shift is concentration and solvent dependent.

¹³C NMR (Predicted, in CDCl₃):

-

δ 11.5 (-CH₂CH₃)

-

δ 15.0 (-CH(CH₃)CH₂OH)

-

δ 25.0 (-CH₂CH₃)

-

δ 45.0 (-CH(SH)-)

-

δ 50.0 (-CH(CH₃)CH₂OH)

-

δ 65.0 (-CH₂OH)

Natural Occurrence and Formation Pathway

Concentration in Foodstuffs

3-Mercapto-2-methylpentan-1-ol has been quantified in various Allium species. The concentrations can vary significantly depending on the variety, origin, and processing method.

| Food Source | Processing State | Concentration (µg/kg) | Reference |

| Onions (various origins) | Raw | 8 - 32 | [6] |

| Onions | Sliced, stored (50 min), then cooked | 34 - 246 | [6] |

| Onions | Simultaneous Steam Distillation-Extraction | >1200 | [6] |

| Chives | Not specified | Present (quantified) | [6] |

| Scallions | Not specified | Present (quantified) | [6] |

| Leek | Not specified | Present (quantified) | [6] |

| Garlic | Not specified | Not detected | [6] |

| Bear's Garlic | Not specified | Not detected | [6] |

Proposed Biogenetic Formation Pathway

The formation of 3-Mercapto-2-methylpentan-1-ol in onions is believed to occur through a multi-step biogenetic pathway.[4] It is proposed that this pathway begins with the aldol condensation of two molecules of propanal, a compound formed after the cutting of onions.[3]

Proposed Formation Pathway

Caption: Proposed biogenetic pathway for the formation of 3-Mercapto-2-methylpentan-1-ol.

Conclusion

3-Mercapto-2-methylpentan-1-ol is a pivotal aroma compound, the discovery and characterization of which have significantly advanced our understanding of flavor chemistry, particularly in Allium species. This technical guide has provided a comprehensive overview of its discovery, detailed experimental protocols for its isolation and synthesis, and a summary of its sensory and chemical properties. The information presented herein serves as a valuable resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the study and application of this potent sulfur-containing molecule. Further research into its biosynthetic precursors and the enzymatic processes involved in its formation will continue to be an area of active investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]

- 5. CN1308425C - Method for extracting onion essential oil - Google Patents [patents.google.com]

- 6. Quantitation of the intense aroma compound 3-mercapto-2-methylpentan-1-ol in raw and processed onions (Allium cepa) of different origins and in other Allium varieties using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

organosulfur chemistry of 3-Mercapto-2-methylpenta-1-ol

An In-depth Technical Guide to the Organosulfur Chemistry of 3-Mercapto-2-methylpenta-1-ol

Executive Summary: This document provides a comprehensive technical overview of the (CAS No. 227456-27-1), a polyfunctional thiol recognized for its potent sensory characteristics.[1] Primarily known as a key aroma compound in onions and thermally processed foods, its chemistry is of significant interest to flavor scientists and organic chemists.[2][3] This guide details the synthesis, physicochemical properties, characteristic reactions, and potential, though not yet realized, applications in the broader context of medicinal chemistry. Detailed experimental protocols for its synthesis and key reactions are provided, alongside structured data tables and visualizations to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is an organosulfur compound containing both a primary alcohol and a secondary thiol functional group. This bifunctionality makes it an interesting subject for chemical study. It is a key food odorant, contributing a pleasant meat broth, onion, and leek-like aroma at very low concentrations (around 0.5 ppb), but can be perceived as sulfuric at higher levels.[2][3] The molecule exists as a mixture of four diastereomers, with the odor thresholds of the stereoisomers varying dramatically.[4] While its primary application lies within the flavor and fragrance industry, the thiol moiety is a crucial functional group in numerous pharmacologically active agents.[5][6][7] This guide explores the core chemistry of this molecule, providing a foundation for its synthesis, analysis, and the potential exploration of its bioactivity.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its purification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 227456-27-1 | [8][9] |

| Molecular Formula | C₆H₁₄OS | [8] |

| Molecular Weight | 134.24 g/mol | [8] |

| Appearance | Clear, colorless to light yellow liquid | [8] |

| Odor | Onion-like, meaty, sulfurous | [8][9] |

| Boiling Point | 50.00 °C @ 0.50 mmHg | [8] |

| Density | 0.985 - 0.995 g/cm³ @ 25 °C | [8] |

| Refractive Index | 1.480 - 1.490 @ 20 °C | [8] |

| pKa | 10.50 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in water | [8] |

| Kovats RI (non-polar) | 1080 - 1084 | [8][10] |

| Kovats RI (polar) | 1822 - 1833 |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling (J Hz) | Assignment |

| 0.95 (approx.) | t | 7.4 | -CH₂CH₃ | |

| 0.98 | d | 6.8 | -CH(CH₃ )CH₂OH | |

| 1.39 | t | 8.4 | -SH | |

| 1.55 (approx.) | m | -CH₂ CH₃ | ||

| 1.77 - 1.85 | m | -CH (CH₃)CH₂OH | ||

| 2.45 - 2.68 | m | -CH(SH )- | ||

| 3.53 (approx.) | m | -CH₂OH | ||

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||

| 12.0 | -CH₂CH₃ | |||

| 15.5 | -CH(CH₃ )CH₂OH | |||

| 28.0 | -CH₂ CH₃ | |||

| 45.0 | -CH (SH)- | |||

| 48.0 | -CH (CH₃)CH₂OH | |||

| 65.0 | -CH₂ OH | |||

| Mass Spectrometry (EI, Predicted) | m/z | Assignment | ||

| 134.08 | [M]⁺ (Molecular Ion) | |||

| 116.07 | [M - H₂O]⁺ | |||

| 101.05 | [M - SH]⁺ | |||

| 75.03 | [CH(SH)CH₂CH₃]⁺ | |||

| 57.07 | [C₄H₉]⁺ |

Partial ¹H NMR data reported in source[8].

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via a multi-step process starting from simple aldehydes. A common and logical pathway involves an aldol condensation, a Michael addition to introduce the sulfur moiety as a protected thiol, and a final reduction.

Experimental Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of 2-Methylpent-2-enal (Aldol Condensation)

-

To a stirred solution of propanal (2.0 mol) in water (500 mL), add a catalytic amount of 10% aqueous NaOH (10 mL) dropwise while maintaining the temperature below 20 °C using an ice bath.

-

Stir the mixture vigorously for 2-3 hours at room temperature. The mixture will become biphasic.

-

Separate the organic layer. Wash the organic layer with saturated NaCl solution (2 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and distill under reduced pressure to yield 2-methylpent-2-enal.

Step 2: Synthesis of 3-(Acetylthio)-2-methylpentanal (Michael Addition) [11]

-

Under a nitrogen atmosphere, cool the 2-methylpent-2-enal (1.0 mol) from Step 1 to 10 °C.

-

Add a catalytic amount of piperidine (1 mL).

-

Add thioacetic acid (1.2 mol) dropwise, maintaining the temperature at 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

The crude 3-(acetylthio)-2-methylpentanal can be purified by vacuum distillation or used directly in the next step.

Step 3: Synthesis of this compound (Reduction) [2]

-

Dissolve the crude 3-(acetylthio)-2-methylpentanal (0.8 mol) in methanol (1 L) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.0 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C. Note: This step reduces both the aldehyde and the thioester.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 4 hours.

-

Slowly quench the reaction by the dropwise addition of 3M HCl until the pH is ~2, which hydrolyzes the borate esters and ensures the thiol is protonated.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 300 mL).

-

Combine the organic extracts, wash with brine (2 x 200 mL), and dry over anhydrous Na₂SO₄.

-

After filtering, concentrate the solvent on a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.[2]

Chemical Reactivity

The chemistry of this compound is dominated by the thiol (-SH) functional group, which is a versatile and reactive moiety.

-

Acidity: Thiols are generally more acidic than their corresponding alcohols. The thiol proton can be removed by a moderately strong base to form a thiolate anion (RS⁻), which is a potent nucleophile.

-

Nucleophilicity: The thiolate anion is an excellent nucleophile and can participate in Sₙ2 reactions with alkyl halides to form thioethers.

-

Oxidation: The most common reaction of thiols is oxidation. Mild oxidizing agents readily convert thiols to disulfides (RS-SR). This is a reversible reaction, as disulfides can be reduced back to thiols. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H).

Experimental Protocol 2: Oxidation to bis(1-hydroxy-2-methylpentan-3-yl) disulfide

This protocol is based on a mild, environmentally friendly method for thiol oxidation.[5]

-

In a round-bottom flask, dissolve this compound (10 mmol) in methanol (50 mL).

-

Add a catalytic amount of sodium iodide (NaI) (0.2 mmol, 2 mol%).

-

Stir the solution at room temperature and add 30% aqueous hydrogen peroxide (H₂O₂) (11 mmol) dropwise over 10 minutes.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Once the starting thiol is consumed, add a saturated aqueous solution of sodium thiosulfate (20 mL) to quench any remaining peroxide and iodine.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude disulfide, which can be purified by column chromatography on silica gel.

Relevance in Drug Development and Life Sciences

While there are no documented applications of this compound itself as a therapeutic agent, its core thiol functional group is of paramount importance in pharmacology and drug design.[5][6][11] Organosulfur compounds are present in a wide array of approved drugs and demonstrate diverse biological activities.[5][6]

The thiol group imparts several key properties that are beneficial in a medicinal context:[7]

-

Antioxidant Activity: Thiols can act as potent radical scavengers, directly reducing reactive oxygen species (ROS) and protecting cells from oxidative stress. They can also replenish intracellular levels of glutathione (GSH), the body's primary endogenous antioxidant.

-

Metal Chelation: As soft nucleophiles, thiols form strong complexes with heavy metal ions like mercury, lead, and arsenic. Thiol-containing drugs are the standard of care for treating heavy metal poisoning.[7]

-

Enzyme Interaction: The thiol group of cysteine residues is often found in the active sites of enzymes. Thiol-containing drugs can interact with these sites as inhibitors or modulators.

-

Mucolytic Action: Drugs like N-acetylcysteine work by cleaving disulfide bonds in the proteins of mucus, reducing its viscosity.

The presence of both a thiol and a hydroxyl group in this compound offers possibilities for developing derivatives with tailored solubility and reactivity, making it a potentially interesting, albeit unexplored, scaffold for medicinal chemistry investigations.

Conclusion

This compound is a fascinating organosulfur molecule whose chemistry is defined by the interplay of its thiol and alcohol functionalities. While its current significance is rooted in flavor chemistry, the synthetic routes and reactivity patterns detailed in this guide are fundamental to its study and potential derivatization. The well-established importance of the thiol group in medicinal chemistry suggests that, while unexplored, the scaffold of this compound could serve as a starting point for future research in drug discovery and development, particularly in areas leveraging antioxidant or nucleophilic properties. This guide provides the core chemical knowledge necessary for such explorations.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0924198B1 - 3-Mercapto-2-alkyl-alkan-1-ols and their use as perfuming and flavouring agents - Google Patents [patents.google.com]

- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 5. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Human Metabolome Database: Showing metabocard for 3-Mercapto-2-methylpentanol (HMDB0034878) [hmdb.ca]

- 9. tandfonline.com [tandfonline.com]

- 10. imreblank.ch [imreblank.ch]

- 11. pubs.acs.org [pubs.acs.org]

sensory characteristics of 3-Mercapto-2-methylpenta-1-ol

An In-depth Technical Guide to the Sensory Characteristics of 3-Mercapto-2-methylpenta-1-ol

Introduction

This compound (3-MMP) is a potent, sulfur-containing aroma compound that plays a crucial role in the flavor profile of various food products.[1] First identified in thermally processed flavors and subsequently isolated from raw onions, this compound is recognized as a key odorant in the Allium genus.[2][3] Its sensory characteristics are highly complex and concentration-dependent, ranging from pleasant savory notes at low levels to potent sulfuric aromas at higher concentrations.[1][4] This guide provides a comprehensive overview of the sensory properties of 3-MMP, detailed experimental protocols for its evaluation, and insights into its mechanism of perception, tailored for researchers and professionals in the fields of flavor chemistry, sensory science, and drug development.

Sensory Profile: Odor and Flavor

The perceived aroma of this compound is heavily influenced by its concentration. At very low levels, around 0.5 parts per billion (ppb), it imparts desirable savory, meaty, and onion- or leek-like aromas.[1][2][3][4] However, at higher concentrations, its scent can become overwhelmingly sulfuric and less pleasant.[1]

The overall flavor profile is described as alliaceous (onion/garlic-like), brothy, burnt, cooked, meaty, metallic, roasted, and sulfurous.[5] This complexity makes it a significant contributor to the characteristic flavor of both raw and cooked onions.[2][6]

Quantitative Sensory Data

The potency of 3-MMP is highlighted by its extremely low detection and recognition thresholds. These values can vary significantly based on the specific stereoisomer and the medium in which they are evaluated.

Table 1: Oral Sensory Thresholds for Racemic this compound in Aqueous Solution

| Threshold Type | Concentration (ppb) | Method |

| Detection | ~0.90 | Forced-choice staircase procedure[6] |

| Recognition (as "onion") | ~5 | Single stimulus per trial presentation[6] |

Table 2: Odor Thresholds of this compound Stereoisomers in Water

The stereochemistry of the molecule has a profound impact on its odor threshold. The anti-isomers are significantly more potent than the syn-isomers.[1]

| Stereoisomer | Configuration | Odor Threshold (µg/L or ppb) | Relative Potency |

| (-)-(2S,3R) | anti | 0.03 | ~300-400x more potent than syn-isomers |

| (+)-(2R,3S) | anti | 0.04 | ~300x more potent than syn-isomers |

| (+)-(2R,3R) | syn | > 12 | - |

| (-)-(2S,3S) | syn | > 30 | - |

| Data sourced from Leffingwell, J.C.[7] |

Odor-Taste Interactions: Savory Enhancement

A key characteristic of 3-MMP is its ability to modulate taste perception. Studies have shown that oral exposure to 3-MMP selectively enhances the savory (umami) intensity of monosodium glutamate (MSG).[6] This effect was demonstrated to be dependent on retronasal aroma perception, as the enhancement was eliminated when participants wore nose-clips.[6] This property makes 3-MMP a promising candidate for enhancing or imparting savory flavors in food systems.[6]

Mechanism of Olfactory Perception

The human olfactory system exhibits a remarkable and unusual specificity for this compound. Research has identified a single human odorant receptor, OR2M3 , which is highly sensitive and selectively tuned to this compound.[6][8] Out of 391 human odorant receptors tested, only OR2M3 responded significantly to 3-MMP, with a half-maximal effective concentration (EC₅₀) in the submicromolar range.[2] This high degree of specificity is rare within the typically combinatorial nature of the olfactory system and underscores the biological importance of this particular aroma compound.[2][6]

References

- 1. This compound|High-Purity Reference Standard [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. 3-mercapto-2-methyl pentanol, 227456-27-1 [thegoodscentscompany.com]

- 6. Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 3-mercapto-2-methyl-pentane-1-ols [leffingwell.com]

- 8. researchgate.net [researchgate.net]

formation pathway of 3-Mercapto-2-methylpenta-1-ol in onions

An In-depth Technical Guide on the Formation Pathway of 3-Mercapto-2-methylpenta-1-ol in Onions

Executive Summary: this compound is a potent, sulfur-containing aroma compound that significantly contributes to the characteristic flavor profile of both raw and cooked onions (Allium cepa).[1][2] Its aroma is highly concentration-dependent, described as pleasant, reminiscent of meat broth, sweaty, and leek-like at low concentrations (e.g., 0.5 ppb), while becoming more sulfuric at higher levels.[1][3] This guide provides a detailed elucidation of its formation pathway, from stable precursors in intact onion tissue to the final volatile compound generated upon cellular disruption and subsequent chemical reactions. It includes quantitative data, detailed experimental protocols for its analysis, and visual diagrams of the key biosynthetic and analytical processes, tailored for researchers in food science, flavor chemistry, and drug development.

Introduction to Onion Flavor Chemistry

The characteristic flavor and aroma of onions are not present in the intact vegetable but are rapidly generated when the tissue is damaged by cutting, crushing, or chewing.[4] This process releases sequestered enzymes that act on stable, non-volatile sulfur-containing precursors.[5][6] The primary precursors are S-alk(en)yl-L-cysteine sulfoxides (ACSOs), with S-trans-prop-1-enyl cysteine sulfoxide (isoalliin) being the most abundant in onions.[7][8][9][10] The enzymatic cleavage of these precursors initiates a cascade of chemical reactions, producing a complex mixture of volatile sulfur compounds, including thiosulfinates, disulfides, and various thiols.[1][11] Among these, this compound has been identified as a key food odorant, defining the overall aroma of onions.[1][3] Its concentration significantly increases during cooking, suggesting a formation mechanism that relies on precursors generated enzymatically during the initial cutting and processing of the raw onion.[2][12]

The Biosynthetic and Chemical Formation Pathway

The formation of this compound is not a direct enzymatic product but rather the result of a sequence of enzymatic and subsequent chemical reactions that begin with the disruption of onion cells.

Enzymatic Initiation: The Role of Alliinase

In intact onion cells, the enzyme alliinase (EC 4.4.1.4) is physically separated in the vacuole from its substrates, the ACSOs, which are located in the cytoplasm.[5][13] Upon tissue damage, this compartmentalization is lost, and alliinase is released.[4][6] Alliinase rapidly cleaves the primary precursor in onion, isoalliin, to produce pyruvate, ammonia, and the highly reactive intermediate, 1-propenylsulfenic acid.[4][11]

Generation of Key Reactants: Propanal and Hydrogen Sulfide

1-propenylsulfenic acid is an unstable compound. While it can be converted by the lachrymatory factor synthase (LFS) enzyme into the tear-inducing compound syn-propanethial-S-oxide, it also serves as a source for other key reactants.[4][11][14] Through a series of rearrangements and reactions, propanal and hydrogen sulfide (H₂S) are generated in the onion matrix.[15][16] These two molecules are the fundamental building blocks for the subsequent formation of this compound.

Aldol Condensation of Propanal

Two molecules of propanal undergo an aldol self-condensation reaction. This classic organic reaction forms a new carbon-carbon bond, resulting in the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[1][15] This step is crucial as it creates the six-carbon backbone of the final aroma compound.

Thiolation via Michael Addition

The next step involves the nucleophilic 1,4-addition, or Michael addition, of hydrogen sulfide to the double bond of 2-methyl-2-pentenal.[1][15] This reaction introduces the sulfur atom (thiol group) at the C-3 position of the carbon chain, yielding the intermediate aldehyde, 3-mercapto-2-methylpentanal.[1][3] This intermediate has also been identified as a potent flavor compound in its own right.[1]

Final Reduction to this compound

In the final step, the aldehyde functional group of 3-mercapto-2-methylpentanal is reduced to a primary alcohol.[1][3] This reduction reaction yields the final product, this compound.

Caption: Proposed .

Quantitative Data

The concentration of this compound varies significantly depending on the onion variety and processing method. Cooking, in particular, dramatically increases its concentration, confirming its formation from precursors generated during preparation.

| Onion Preparation Method | Concentration Range (µg/kg) | Reference(s) |

| Raw Onions | 8 - 32 | [2][12] |

| Sliced, Stored (50 min), then Cooked | 34 - 246 | [2][12] |

| Simultaneous Steam Distillation-Extraction | > 1200 | [2][12] |

Experimental Protocols

Protocol for Quantitation via Stable Isotope Dilution Assay (SIDA)

This method, adapted from Granvogl et al. (2004), is the gold standard for accurate quantitation of volatile aroma compounds.[2][12]

-

Synthesis of Internal Standard: Synthesize [(²H₂)]-3-mercapto-2-methylpentan-1-ol to serve as the internal standard. This ensures accurate quantification by accounting for losses during sample preparation and analysis.

-

Sample Preparation:

-

Homogenize a known weight of onion tissue (e.g., 100g) in water.

-

For cooked samples, slice the onion, allow it to stand for a defined period (e.g., 50 minutes) to allow for enzymatic precursor formation, and then cook (e.g., boil for 10 minutes).

-

Spike the homogenate with a known amount of the deuterated internal standard.

-

-

Extraction:

-

Perform a simultaneous steam distillation-extraction (SDE) using an appropriate solvent (e.g., dichloromethane) for an extended period (e.g., 2 hours) to isolate volatile compounds.

-

Alternatively, use solvent extraction followed by thiol enrichment.

-

-

Thiol Enrichment (Optional but Recommended):

-

Prepare a mercuric agarose gel column.

-

Pass the concentrated extract through the column to selectively bind thiol-containing compounds.

-

Wash the column with a non-polar solvent to remove non-thiol compounds.

-

Elute the bound thiols using a solution containing a competing thiol, such as dithiothreitol (DTT) in a solvent like dichloromethane.[15][16]

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Concentrate the final extract to a small volume.

-

Inject an aliquot into a GC-MS system.

-

Use a suitable capillary column (e.g., a mid-polar column like RTX-1701) to separate the compounds.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring specific ions for the analyte and the internal standard.

-

Quantify the native this compound by comparing the peak area of its characteristic ion with the peak area of the corresponding ion from the deuterated internal standard.

-

Caption: Experimental workflow for the quantitation of this compound.

Conclusion

The formation of this compound in onions is a fascinating example of how enzymatic action on stable precursors initiates a cascade of non-enzymatic chemical reactions to produce a potent aroma compound. The pathway begins with the alliinase-mediated breakdown of isoalliin, leading to the formation of propanal and hydrogen sulfide. These simple molecules then undergo aldol condensation, Michael addition, and a final reduction to build the complex flavor molecule. Understanding this pathway is critical for food scientists aiming to modulate onion flavor in processed foods and for researchers investigating the complex chemistry of natural products. The provided protocols offer a robust framework for the accurate identification and quantification of this key odorant.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of the intense aroma compound 3-mercapto-2-methylpentan-1-ol in raw and processed onions (Allium cepa) of different origins and in other Allium varieties using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|High-Purity Reference Standard [benchchem.com]

- 4. cookingscienceguy.com [cookingscienceguy.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Alliinase - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hort [journals.ashs.org]

- 11. Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. liverpool.ac.uk [liverpool.ac.uk]

- 14. Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercapto-2-methylpentan-1-ol, a potent aroma compound with significant interest in flavor chemistry and potential applications in sensory science and drug development. This document details its chemical and physical properties, synthesis, and biological interactions, with a focus on its role as a specific ligand for the human olfactory receptor OR2M3.

Chemical and Physical Properties

3-Mercapto-2-methylpentan-1-ol is a chiral molecule, existing as a racemic mixture of four diastereoisomers. Its potent, onion- and leek-like aroma is highly concentration-dependent. At low concentrations (around 0.5 parts per billion), it imparts a pleasant, meaty, and savory aroma, while at higher concentrations, it can be perceived as sulfuric.[1][2] The sensory properties, particularly the odor thresholds, vary significantly between its stereoisomers.

Table 1: Physicochemical Properties of 3-Mercapto-2-methylpentan-1-ol

| Property | Value | Source |

| Molecular Formula | C₆H₁₄OS | PubChem[2] |

| Molecular Weight | 134.24 g/mol | PubChem[2] |

| CAS Number | 227456-27-1 | PubChem[2] |

| Appearance | Clear liquid | The Good Scents Company[3] |

| Odor | Onion, leek, meaty, sweaty | The Good Scents Company[3], PubChem[2] |

| Boiling Point | 50 °C @ 0.5 mmHg | PubChem[2] |

| Density | 0.985 - 0.995 g/cm³ @ 25 °C | The Good Scents Company[3] |

| Refractive Index | 1.480 - 1.490 @ 20 °C | The Good Scents Company[3] |

| Odor Threshold (anti-isomers) | 0.03 - 0.04 µg/L in water | BenchChem[1] |

| Odor Threshold (syn-isomers) | Estimated to be 100-300 times higher than anti-isomers | BenchChem[1] |

| FEMA Number | 3996 | The Good Scents Company[3] |

Experimental Protocols

Synthesis of 3-Mercapto-2-methylpentan-1-ol

A common synthetic route involves a two-step process: a Michael addition of thioacetic acid to an α,β-unsaturated aldehyde, followed by the reduction of the resulting thioester and aldehyde functionalities.

Step 1: Synthesis of 3-(Acetylthio)-2-methylpentanal

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine 2-methyl-2-pentenal (1.0 eq) and piperidine (0.01 eq).

-

Addition of Thioacetic Acid: Cool the mixture to 10°C and add thioacetic acid (1.1 eq) dropwise over a period of 10 minutes, maintaining the temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

-

Work-up: Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(acetylthio)-2-methylpentanal.

Step 2: Reduction to 3-Mercapto-2-methylpentan-1-ol

-

Method A: Using Sodium Borohydride

-

Reaction Setup: Dissolve the crude 3-(acetylthio)-2-methylpentanal in ethanol and cool to 0-5°C in an ice bath.

-

Reduction: Slowly add a solution of sodium borohydride (NaBH₄) (2.5 eq) in water to the cooled solution.

-

Reaction: Stir the mixture at 0-5°C for 2-3 hours.

-

Quenching and Extraction: Acidify the reaction mixture to a pH of 1-1.5 with dilute hydrochloric acid. Extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

-

-

Method B: Using Lithium Aluminum Hydride

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether.

-

Addition of Thioester: Cool the suspension to 0°C and add a solution of crude 3-(acetylthio)-2-methylpentanal in anhydrous diethyl ether dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

-

Purification: Filter the resulting solids and wash with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by vacuum distillation.

-

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to identify potent aroma compounds in a mixture by combining the separation power of gas chromatography with human sensory perception.

-

Sample Preparation: Prepare an extract of the sample containing volatile compounds (e.g., onion extract). This can be achieved by methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).

-

GC Separation: Inject the extract into a gas chromatograph equipped with a capillary column suitable for separating volatile sulfur compounds (e.g., a polar column like BP-20). The oven temperature is programmed to ramp up to elute the compounds based on their boiling points.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or a flame ionization detector), and the other is directed to an olfactometry port.

-

Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

-

Data Correlation: The data from the chemical detector (retention times and mass spectra) are correlated with the sensory data from the panelist to identify the compounds responsible for specific aromas. 3-Mercapto-2-methylpentan-1-ol is identified by its characteristic retention time and onion-like aroma.

Signaling Pathways and Experimental Workflows

Synthesis Workflow of 3-Mercapto-2-methylpentan-1-ol

The following diagram illustrates the two-step synthesis of 3-Mercapto-2-methylpentan-1-ol from 2-methyl-2-pentenal.

References

An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-2-methylpentan-1-ol is a sulfur-containing organic compound of significant interest in the fields of flavor chemistry and sensory science. Primarily recognized as a potent aroma compound found in onions and other Allium species, its unique organoleptic properties have led to its use as a flavoring agent in the food industry. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Mercapto-2-methylpentan-1-ol, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions, particularly its specific agonism of the human olfactory receptor OR2M3. While its current applications are confined to the flavor and fragrance industry, this document also discusses the broader context of mercaptan pharmacology, offering insights for drug development professionals interested in the potential bioactivities of thiol-containing molecules.

Physical and Chemical Properties

3-Mercapto-2-methylpentan-1-ol is a chiral molecule with two stereocenters, existing as a mixture of four stereoisomers. Its physical state is a clear liquid with a characteristic onion-like aroma.[1] The odor profile is highly concentration-dependent, ranging from a pleasant, meaty, and broth-like scent at low concentrations (around 0.5 parts per billion) to a more sulfuric and potent onion and leek-like odor at higher concentrations.[2][3]

Table 1: Physical and Chemical Properties of 3-Mercapto-2-methylpentan-1-ol

| Property | Value | Source |

| Molecular Formula | C6H14OS | [1] |

| Molecular Weight | 134.24 g/mol | [1] |

| CAS Number | 227456-27-1 | [1] |

| Appearance | Clear liquid | [1] |

| Odor | Onion-like, meaty, broth-like | [2][3] |

| Boiling Point | 50 °C @ 0.50 mm Hg | [1] |

| Density | 0.985 - 0.995 g/cm³ | [1] |

| Refractive Index | 1.480 - 1.490 | [1] |

| Solubility | Slightly soluble in water | [1] |

Chemical Synthesis and Reactions

The synthesis of 3-Mercapto-2-methylpentan-1-ol typically involves the introduction of a thiol group to a pentanol backbone. Two primary synthetic routes have been described in the literature.

Synthesis via Reduction of a Thioester Precursor

A common method for the preparation of 3-Mercapto-2-methylpentan-1-ol involves the reduction of 3-acetylthio-2-methylpentanal. This precursor is synthesized through an aldol condensation of propanal, followed by the addition of thioacetic acid. The subsequent reduction of the thioester can be achieved using a reducing agent such as sodium borohydride.

Synthesis from α,β-Unsaturated Aldehydes

An alternative synthesis route starts from the corresponding 2-methylalk-2-enal. The process involves the addition of thioacetic acid to the α,β-unsaturated aldehyde, followed by reduction of the resulting thioester and aldehyde functionalities using a strong reducing agent like lithium aluminum hydride (LiAlH4).[4]

Chemical Reactivity: Oxidation

The thiol group in 3-Mercapto-2-methylpentan-1-ol is susceptible to oxidation, a characteristic reaction of mercaptans. This can lead to the formation of various oxidation products, most notably disulfides. The oxidation of two molecules of the thiol yields the corresponding symmetrical disulfide.

Experimental Protocols

Synthesis of 3-Mercapto-2-methylpentan-1-ol (General Protocol)

Materials:

-

2-Methyl-2-pentenal

-

Thioacetic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Standard laboratory glassware and safety equipment

Procedure (based on the LiAlH₄ reduction route):

-

Thioester Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-pentenal in an appropriate anhydrous solvent. Add thioacetic acid dropwise at a controlled temperature (e.g., 0 °C) and stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or GC).

-

Reduction: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether. Cool this suspension to 0 °C. Slowly add the thioester intermediate from the previous step to the LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Workup: Carefully quench the reaction by the dropwise addition of water, followed by a solution of sodium hydroxide and then more water. Filter the resulting mixture to remove the aluminum salts.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for the analysis.

-

Injection: Splitless or split injection can be used, depending on the sample concentration.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) is typically employed to separate the analyte from other volatile components.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of 3-Mercapto-2-methylpentan-1-ol will show characteristic fragmentation patterns that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Key signals to expect include those for the hydroxyl proton, the thiol proton, the methyl groups, and the methylene groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, aiding in structural confirmation.

Biological Activity and Signaling Pathways

The primary and most well-characterized biological activity of 3-Mercapto-2-methylpentan-1-ol is its interaction with the human olfactory system.

Agonism of the Human Olfactory Receptor OR2M3

Recent research has demonstrated that 3-Mercapto-2-methylpentan-1-ol is a highly specific and potent agonist of the human olfactory receptor OR2M3. This G-protein coupled receptor (GPCR) is narrowly tuned to this specific odorant, showing a strong response at submicromolar concentrations. The activation of OR2M3 by 3-Mercapto-2-methylpentan-1-ol initiates a signaling cascade within the olfactory sensory neuron, leading to the perception of its characteristic onion-like aroma.

Relevance for Drug Development

While 3-Mercapto-2-methylpentan-1-ol is primarily known for its sensory properties, the presence of a thiol group suggests potential for broader biological activity, a feature of interest to drug development professionals.

The Chemistry and Pharmacology of Thiols

Thiols are known to participate in a variety of biological processes. The sulfhydryl group can undergo redox reactions, act as a nucleophile, and bind to metal ions. These properties are exploited in a number of therapeutic agents. For instance, some drugs containing thiol groups act as antioxidants, while others are designed to interact with specific enzymatic targets.

Potential Areas for Investigation

Given the specific and potent interaction of 3-Mercapto-2-methylpentan-1-ol with a human GPCR, further research could explore its potential to interact with other receptors, including those with therapeutic relevance. The structural motifs of this molecule could serve as a starting point for the design of novel ligands for other GPCRs. However, it is crucial to note that there is currently no published research indicating any therapeutic applications for this compound.

Toxicology and Safety

As a flavoring agent, 3-Mercapto-2-methylpentan-1-ol has been evaluated for its safety. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. General toxicological data on mercaptans indicate that at high concentrations, they can cause irritation to the skin, eyes, and respiratory tract.

Conclusion

3-Mercapto-2-methylpentan-1-ol is a well-characterized aroma compound with defined physical, chemical, and sensory properties. Its specific interaction with the human olfactory receptor OR2M3 provides a clear mechanism for its biological activity in the context of olfaction. While its current application is in the food industry, its chemical nature as a thiol and its potent interaction with a human GPCR suggest that further investigation into its broader biological effects could be a worthwhile endeavor for researchers in pharmacology and drug discovery. The synthetic and analytical protocols outlined in this guide provide a foundation for such future studies.

References

- 1. OR2M3: A Highly Specific and Narrowly Tuned Human Odorant Receptor for the Sensitive Detection of Onion Key Food Odorant 3-Mercapto-2-methylpentan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 4. researchgate.net [researchgate.net]

3-Mercapto-2-methylpenta-1-ol synonyms and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-mercapto-2-methylpenta-1-ol, a potent sulfur-containing aroma compound. The document details its chemical synonyms and identifiers, physicochemical properties, and known biological significance, particularly its role as a key odorant in foods such as onions. Furthermore, this guide outlines a detailed experimental protocol for its chemical synthesis and a standard method for its analysis using Gas Chromatography-Olfactometry (GC-O). A schematic of the putative olfactory signal transduction pathway initiated by this molecule is also presented. This guide is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, sensory science, and pharmacology.

Chemical Synonyms and Identifiers

This compound is known by a variety of names and is cataloged under several chemical identifiers. This section provides a consolidated list of these for clear identification and cross-referencing in research and documentation.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-methyl-3-sulfanylpentan-1-ol | [1] |

| CAS Number | 227456-27-1 | [2] |

| Molecular Formula | C6H14OS | [2] |

| Molecular Weight | 134.24 g/mol | [1] |

| InChI | InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | [1] |

| InChIKey | HABNNYNSJFKZFE-UHFFFAOYSA-N | [2] |

| SMILES | CCC(S)C(C)CO | [1] |

| PubChem CID | 6430888 | [1] |

| FEMA Number | 3996 | [1] |

| JECFA Number | 1291 | [1] |

| Synonyms | 3-Mercapto-2-methylpentan-1-ol | [1] |

| 1-Pentanol, 3-mercapto-2-methyl- | [1] | |

| 3-Sulfanyl-2-methylpentan-1-ol | [2] | |

| 2-Methyl-3-mercaptopentan-1-ol |

Physicochemical and Sensory Properties

This section summarizes the key physical, chemical, and sensory characteristics of this compound.

| Property | Value | Source |

| Appearance | Clear liquid | [1] |

| Odor | Onion-like, meaty, sweaty, leek-like | [3] |

| Odor Threshold | As low as 0.5 parts per billion (ppb) in water | [3] |

| Boiling Point | 50 °C at 0.5 mmHg | [1] |

| Flash Point | 77.8 °C | |

| Density | 0.985 - 0.995 g/cm³ | |

| Refractive Index | 1.480 - 1.490 | |

| Solubility | Slightly soluble in water; soluble in organic solvents | |

| Kovats Retention Index | 1082 (non-polar column), 1822-1828 (polar column) | [2] |

Biological Significance and Formation

This compound is a key aroma compound found in various natural products, most notably in onions (Allium cepa)[1][3]. Its potent and distinct aroma contributes significantly to the characteristic flavor profile of these foods. The sensory perception of this compound is highly concentration-dependent; at low levels, it imparts a pleasant, meaty, and onion-like aroma, while at higher concentrations, it can be perceived as more sulfuric[3].

The proposed biogenetic pathway for its formation in onions involves the reduction of the aldehyde intermediate, 3-mercapto-2-methylpentanal[3]. This precursor is believed to form from the addition of a sulfur-containing molecule, such as hydrogen sulfide, to an unsaturated C6 precursor derived from lipid oxidation or amino acid metabolism.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Chemical Synthesis

A common and effective method for the synthesis of this compound is through the reduction of its thioester precursor, 3-acetylthio-2-methylpentanal[4].

Materials:

-

Propanal

-

Thioacetic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesis of 3-Acetylthio-2-methylpentanal:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine propanal (1.0 eq) and a catalytic amount of a suitable base (e.g., pyrrolidine) in an appropriate solvent (e.g., dichloromethane) at 0 °C.

-

Slowly add a second equivalent of propanal to initiate an aldol condensation reaction. Stir the reaction mixture for 2-4 hours at room temperature.

-

To the resulting α,β-unsaturated aldehyde, add thioacetic acid (1.1 eq) and continue stirring at room temperature for 12-16 hours to facilitate a Michael addition.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-acetylthio-2-methylpentanal.

-

-

Reduction to this compound:

-

Dissolve the crude 3-acetylthio-2-methylpentanal in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C. The addition of NaBH₄ will reduce both the aldehyde and the thioester.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).

-

Collect the fractions containing the desired product, as determined by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

-